molecular formula C12H10N4O B1436730 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 919217-49-5

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1436730
M. Wt: 226.23 g/mol
InChI Key: HJCRMBPAGYFMQE-UHFFFAOYSA-N
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Description

“1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have been reported to have pharmacological potential, including antiviral, antimicrobial, and antitumor activities .


Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in various studies. For instance, one study reported the synthesis of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment

  • Application Summary : Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have shown promising anticancer activity. These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
  • Results or Outcomes : The results indicate that these compounds have significant anticancer potential, but specific quantitative data or statistical analyses were not provided in the source .

2. CDK2 Inhibitors

  • Application Summary : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
  • Methods of Application : The compounds were tested for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug .
  • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

3. Anti-Inflammatory Agents

  • Application Summary : Certain derivatives of pyrazolo[3,4-d]pyrimidine, including 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, have shown promising anti-inflammatory activity. These compounds could potentially be used as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
  • Results or Outcomes : The results indicate that these compounds have significant anti-inflammatory potential, but specific quantitative data or statistical analyses were not provided in the source .

4. Dihydrofolate Reductase Inhibitors

  • Application Summary : Certain derivatives of pyrazolo[3,4-d]pyrimidine have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. Inhibition of DHFR is a common strategy in the treatment of cancer and certain types of bacterial infections .
  • Results or Outcomes : The results indicate that these compounds have significant DHFR inhibitory activity, but specific quantitative data or statistical analyses were not provided in the source .

5. Anticancer Activity Against Human Breast Cell Line (MCF7)

  • Application Summary : Certain derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their in vitro cytotoxic activity against the human breast cell line (MCF7). These compounds have shown promising anticancer activity .
  • Methods of Application : The compounds were tested for their in vitro cytotoxic activity against the human breast cell line (MCF7) using doxorubicin as the reference drug .
  • Results or Outcomes : The results indicate that these compounds have significant anticancer activity, but specific quantitative data or statistical analyses were not provided in the source .

properties

IUPAC Name

1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRMBPAGYFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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